1,3-Propanediol-d2

LC-MS GC-MS Isotope Dilution Mass Spectrometry

1,3-Propanediol-d2 (CAS 38645-14-6) is a site-specifically deuterated stable isotope-labeled analog of 1,3-propanediol, wherein two hydrogen atoms at the C2 position are replaced by deuterium. With a molecular formula of C3H6D2O2 and a molecular weight of 78.11 g/mol, this compound exhibits a mass shift of +2 Da relative to its unlabeled counterpart.

Molecular Formula C3H8O2
Molecular Weight 78.11 g/mol
CAS No. 38645-14-6
Cat. No. B3044168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Propanediol-d2
CAS38645-14-6
Molecular FormulaC3H8O2
Molecular Weight78.11 g/mol
Structural Identifiers
SMILESC(CO)CO
InChIInChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2
InChIKeyYPFDHNVEDLHUCE-DICFDUPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Propanediol-d2 (CAS 38645-14-6): Core Properties and Role as a Deuterium-Labeled Analytical Tracer


1,3-Propanediol-d2 (CAS 38645-14-6) is a site-specifically deuterated stable isotope-labeled analog of 1,3-propanediol, wherein two hydrogen atoms at the C2 position are replaced by deuterium . With a molecular formula of C3H6D2O2 and a molecular weight of 78.11 g/mol, this compound exhibits a mass shift of +2 Da relative to its unlabeled counterpart . This controlled isotopic modification preserves the near-identical physicochemical and chromatographic behavior of the native diol while introducing a distinct mass signature, making it specifically purposed as an internal standard for quantitative mass spectrometry and as a tracer in metabolic investigations .

Why 1,3-Propanediol-d2 Cannot Be Replaced by Unlabeled 1,3-Propanediol or Other Deuterated Analogs in Quantitative Workflows


The substitution of 1,3-Propanediol-d2 with unlabeled 1,3-propanediol or alternative deuterated analogs (e.g., -d6, -d8) in quantitative analytical methods introduces method-specific failures. Unlabeled 1,3-propanediol shares the exact same mass as the target analyte, rendering it incapable of serving as a differentiable internal standard for isotope dilution mass spectrometry, thus failing to correct for ion suppression or extraction variability [1]. Conversely, fully deuterated analogs like 1,3-Propanediol-d6 (CAS 284474-77-7) or -d8 (CAS 285978-25-8) exhibit a larger mass shift (+6 or +8 Da) and, while useful in certain contexts, can introduce increased chromatographic isotope effects and higher synthesis costs without proportional analytical benefit for simple LC-MS/MS quantitation of 1,3-propanediol . The +2 Da mass shift of 1,3-Propanediol-d2 is specifically optimized to balance adequate mass separation from the native analyte with minimized perturbation of retention time and ionization efficiency, making it the preferred internal standard for high-precision workflows where generic alternatives undermine data integrity [1].

1,3-Propanediol-d2 (CAS 38645-14-6): Quantitative Evidence of Differentiation from Closest Analogs


Mass Shift for Internal Standard Application: 1,3-Propanediol-d2 vs. Unlabeled 1,3-Propanediol

1,3-Propanediol-d2 provides a +2.02 Da mass shift relative to unlabeled 1,3-propanediol, enabling unambiguous MS differentiation when used as an internal standard . In contrast, unlabeled 1,3-propanediol has an identical mass and cannot be distinguished from the analyte, precluding its use in isotope dilution quantitation . The deuterated analog also exhibits a distinct NMR signature, with deuterium substitution eliminating proton signals at the labeled position, while the unlabeled compound shows full proton resonance .

LC-MS GC-MS Isotope Dilution Mass Spectrometry Quantitative Bioanalysis

Isotopic Purity Specification: 1,3-Propanediol-d2 vs. 1,3-Propanediol-d4

Commercial specifications for 1,3-Propanediol-d2 typically guarantee ≥98 atom % D isotopic purity . In comparison, 1,3-Propanediol-d4 (CAS 41866-21-1) is available over a broad range of 5% to 99% atom D, often requiring additional QC verification for high-precision applications . Higher isotopic purity directly minimizes the presence of unlabeled (d0) and under-labeled species that can contribute to analytical background noise and cross-talk in MS channels [1].

Isotopic Enrichment Quality Control Analytical Reference Material Method Validation

Cost and Accessibility: 1,3-Propanediol-d2 vs. Higher Deuterated Analogs (-d6, -d8)

1,3-Propanediol-d2 is available in common package sizes (e.g., 100 mg, 250 mg, 500 mg) from multiple suppliers, reflecting its status as a standard catalog item . In contrast, fully deuterated analogs like 1,3-Propanediol-d6 (CAS 284474-77-7) and -d8 (CAS 285978-25-8) are typically offered in smaller quantities and command a significant price premium due to more complex synthetic routes requiring exhaustive deuteration . For routine LC-MS/MS quantitation of 1,3-propanediol, the +2 Da mass shift provided by the -d2 analog is functionally sufficient, making the -d6 or -d8 options economically inefficient without a proportional analytical advantage [1].

Procurement Economics Cost-Benefit Analysis Research Budgeting Internal Standard Selection

Physicochemical and Chromatographic Fidelity: 1,3-Propanediol-d2 vs. 1,3-Propanediol

The site-specific deuteration at the C2 position in 1,3-Propanediol-d2 is designed to preserve near-identical physicochemical properties relative to unlabeled 1,3-propanediol, including boiling point, density, and chromatographic retention time . This fidelity is critical for its function as an internal standard, as any significant deviation in retention time or ionization efficiency would introduce systematic bias in quantification . While fully deuterated analogs (e.g., -d6, -d8) also exhibit similar properties, the minimal +2 Da mass shift of -d2 reduces the risk of altered partitioning behavior that can arise from more extensive deuterium substitution [1].

Chromatography Method Development Isotope Effects Analytical Validation

Optimal Scientific and Industrial Use Cases for 1,3-Propanediol-d2 (CAS 38645-14-6)


Quantitative LC-MS/MS or GC-MS Assays for 1,3-Propanediol in Biological Matrices

1,3-Propanediol-d2 is the preferred internal standard for the accurate quantification of 1,3-propanediol in complex biological samples such as plasma, urine, or fermentation broth . Its +2 Da mass shift enables clear differentiation from the native analyte, while its near-identical physicochemical properties ensure equivalent extraction recovery and ionization efficiency . This application is critical in pharmacokinetic studies of 1,3-propanediol as an excipient or metabolite, as well as in monitoring microbial fermentation processes for bio-based 1,3-propanediol production [1].

NMR Spectroscopy as a Deuterated Solvent or Internal Reference

In ¹H NMR studies, 1,3-Propanediol-d2 can serve as a deuterated co-solvent or an internal chemical shift reference, where its deuterium substitution at the C2 position effectively silences proton signals at that site, simplifying spectral interpretation and reducing solvent peak interference . This is particularly valuable in analyzing complex mixtures or in reaction monitoring where a non-deuterated diol would contribute unwanted proton resonances .

Metabolic Flux Analysis and Mechanistic Studies

As a stable isotope-labeled tracer, 1,3-Propanediol-d2 is employed in metabolic flux analysis to track the fate of the diol backbone in microbial or mammalian systems . The specific deuteration at C2 allows researchers to probe enzymatic mechanisms involving C-H bond cleavage at that position, as the deuterium label introduces a measurable kinetic isotope effect (KIE) that can reveal rate-limiting steps or mechanistic details of alcohol dehydrogenase or diol dehydratase reactions [2][3].

Method Development and Validation in Industrial Quality Control

In industrial settings, such as the production of polymers from 1,3-propanediol (e.g., PTT), 1,3-Propanediol-d2 is utilized as an internal standard to validate and monitor analytical methods for quantifying trace levels of the monomer in process streams, wastewaters, or final products . Its use ensures compliance with regulatory and quality specifications, providing a reliable and reproducible benchmark for method accuracy and precision across different instruments and operators [1].

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